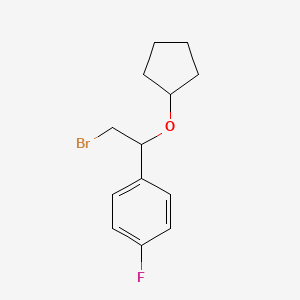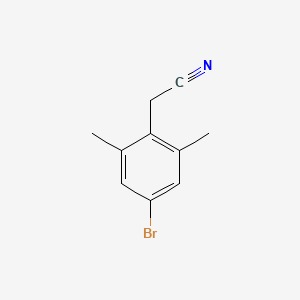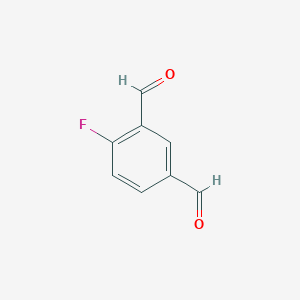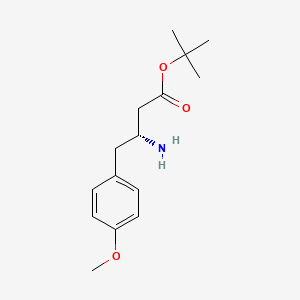![molecular formula C13H13FO2 B13477829 5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)spiro[23]hexane-5-carboxylic acid is a chemical compound characterized by its unique spiro structure, which includes a hexane ring fused to a carboxylic acid group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid typically involves the reaction of a fluorophenyl derivative with a spirohexane precursor under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the spiro structure may influence the compound’s stability and reactivity. Pathways involved in its action can include signal transduction, metabolic processes, and molecular recognition.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]hexane-1-carboxylic acid: Similar spiro structure but lacks the fluorophenyl group.
Spiro[2.3]hexane-5-carboxylic acid methyl ester: A methyl ester derivative with different chemical properties.
Uniqueness
5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions and stability.
Properties
Molecular Formula |
C13H13FO2 |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C13H13FO2/c14-10-4-2-1-3-9(10)13(11(15)16)7-12(8-13)5-6-12/h1-4H,5-8H2,(H,15,16) |
InChI Key |
FCNLVDSYABICIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(C2)(C3=CC=CC=C3F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


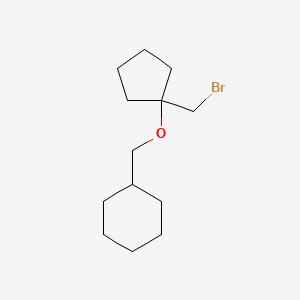
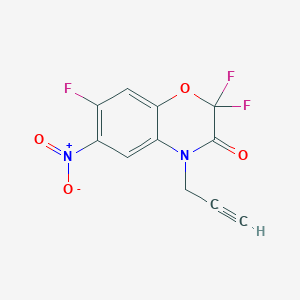
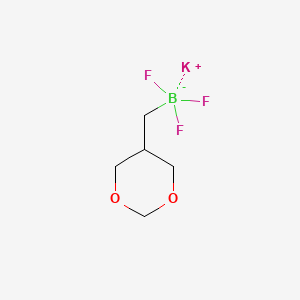

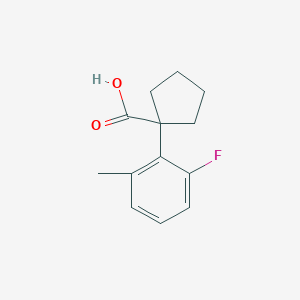
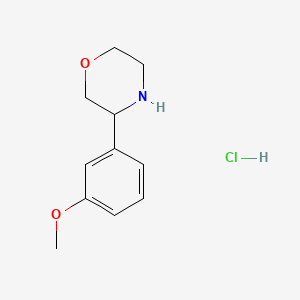
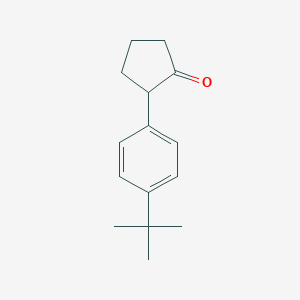
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
